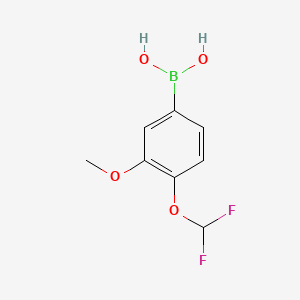

4-(Difluoromethoxy)-3-methoxyphenylboronic acid

Description

Properties

Molecular Formula |

C8H9BF2O4 |

|---|---|

Molecular Weight |

217.96 g/mol |

IUPAC Name |

[4-(difluoromethoxy)-3-methoxyphenyl]boronic acid |

InChI |

InChI=1S/C8H9BF2O4/c1-14-7-4-5(9(12)13)2-3-6(7)15-8(10)11/h2-4,8,12-13H,1H3 |

InChI Key |

IFFJUSDMFFMSSN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)F)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid typically involves the difluoromethylation of phenolic compounds. One common method includes the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the boronic acid functionality . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more economical reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxyphenylboronic acid has diverse applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxyphenylboronic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₈H₉BF₂O₃.

Key Observations:

Fluorine vs. Difluoromethoxy Substituents: The 4-fluoro-3-methoxyphenylboronic acid (CAS 16824-55) shares the 3-methoxy group but replaces difluoromethoxy with a fluorine atom. The difluoromethoxy group (–OCF₂H) in the target compound provides greater metabolic stability than a simple methoxy group, making it advantageous in pharmaceutical intermediates .

Hydroxymethyl and Trifluoromethyl Analogs :

- (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid (CAS 1082066-52-1) exhibits a high structural similarity score (0.98) but introduces a polar hydroxymethyl group, which may reduce cell permeability compared to the target compound’s lipophilic difluoromethoxy group .

- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 149507-36-8) features a strongly electron-withdrawing CF₃ group, which could enhance electrophilicity in Suzuki reactions but at the cost of increased molecular weight and synthetic complexity .

Ethoxy vs.

Table 2: Commercial Availability and Pricing (Selected Compounds)

- In contrast, analogs like 4-fluoro-3-methoxyphenylboronic acid are readily available, highlighting the trade-off between synthetic accessibility and functional group complexity .

Q & A

Basic: What are the standard synthetic routes for 4-(Difluoromethoxy)-3-methoxyphenylboronic acid?

Methodological Answer:

The synthesis typically involves coupling a difluoromethoxy-substituted aryl halide (e.g., bromide or iodide) with a boron reagent (e.g., bis(pinacolato)diboron) via palladium-catalyzed cross-coupling. Key steps include:

Halogenation: Introduce bromine/iodine at the desired position on the aryl ring.

Protection: Stabilize reactive groups (e.g., methoxy) to prevent side reactions.

Borylation: Use Miyaura borylation with Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous THF or dioxane .

Critical Note: Optimize reaction temperature (80–100°C) and boron reagent stoichiometry to avoid protodeboronation byproducts .

Advanced: How do the electron-withdrawing substituents (difluoromethoxy, methoxy) influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing (σₚ ~0.45), which:

- Enhances electrophilicity of the boronic acid, accelerating transmetallation.

- Reduces steric hindrance compared to bulkier groups (e.g., -CF₃), improving coupling yields.

The methoxy group (-OCH₃) at position 3 acts as a mild electron donor (σₚ ~-0.27), balancing reactivity to prevent overactivation of the boronic acid, which could lead to side reactions.

Experimental Validation: - Compare coupling yields with analogs lacking substituents (e.g., phenylboronic acid) using identical conditions (Pd catalyst, base, solvent) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Confirm substituent positions and purity. The difluoromethoxy group shows characteristic splitting patterns (e.g., doublets in ¹⁹F NMR at ~-80 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., B-OH interactions) to assess stability .

- Mass Spectrometry (HRMS): Verify molecular weight (expected: ~228.04 g/mol) and detect impurities (e.g., dehydrated byproducts).

Pro Tip: Use deuterated DMSO for NMR to minimize boronic acid self-condensation .

Advanced: How to resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Contradictions often arise from:

Protodeboronation: Acidic or aqueous conditions degrade the boronic acid. Mitigate by using anhydrous solvents (e.g., THF) and neutral bases (e.g., K₂CO₃ instead of NaOH) .

Catalyst Poisoning: Trace impurities (e.g., thiols) in the substrate can deactivate Pd. Pre-purify starting materials via column chromatography.

Substituent Lability: The difluoromethoxy group may hydrolyze under harsh conditions. Monitor via ¹⁹F NMR during reaction optimization .

Advanced: What role does this compound play in drug discovery?

Methodological Answer:

The difluoromethoxy group enhances metabolic stability and membrane permeability in drug candidates, making it valuable for:

- Kinase Inhibitors: Acts as a bioisostere for phosphate groups.

- Antimicrobial Agents: Fluorine improves target binding via polar interactions.

Case Study: In a 2023 study, derivatives showed IC₅₀ values <100 nM against Staphylococcus aureus by disrupting cell wall synthesis .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage: Keep under inert gas (N₂/Ar) at -20°C in airtight containers to prevent moisture absorption and oxidation.

- Handling: Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light (UV degradation risk).

- Safety: Causes skin irritation (GHS H315). Use PPE and neutralize waste with alkaline ethanol .

Advanced: How does the supramolecular architecture of this compound affect crystallization?

Methodological Answer:

The boronic acid forms B-OH∙∙∙O hydrogen bonds with adjacent molecules, creating dimeric or polymeric networks.

- Crystallization Solvent: Use ethanol/water mixtures (1:1) to promote H-bonding.

- Impact: Crystal packing influences solubility and melting point (mp ~180–185°C). X-ray data from analogs (e.g., 3-fluorophenylboronic acid) show similar motifs .

Basic: What are common side reactions during its use in cross-coupling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.